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Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Biological Mechanism of 1-benzyl-2-phenylquinazolin-4(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and elucidate the biological mechanism of action of the novel compound, 1-benzyl-2-phenylquinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and elucidate the biological mechanism of action of the novel compound, 1-benzyl-2-phenylquinazolin-4(1H)-one. The quinazolinone scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] However, the specific molecular targets and signaling pathways modulated by 1-benzyl-2-phenylquinazolin-4(1H)-one remain to be fully characterized.

This document outlines a logical, multi-pronged experimental approach, grounded in established methodologies, to systematically dissect the compound's mechanism. We will explore potential activities based on the known pharmacology of the quinazolinone class and detail the necessary experimental workflows to validate these hypotheses.

Introduction to the Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[5] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for modulating their biological effects.[5] The presence of a phenyl group at the 2-position and a benzyl group at the 1-position in the compound of interest suggests the potential for a unique pharmacological profile. Derivatives with similar substitutions have been reported to possess anticancer, anti-inflammatory, and even H1-antihistaminic activities.[2][6][7]

Hypothesized Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, we can formulate several primary hypotheses for the mechanism of action of 1-benzyl-2-phenylquinazolin-4(1H)-one:

  • Hypothesis 1: Inhibition of Protein Kinases. Many quinazolinone derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][8] Specifically, inhibition of receptor tyrosine kinases such as VEGFR-2 has been observed.[9][10]

  • Hypothesis 2: Induction of Apoptosis and Cell Cycle Arrest. A significant number of quinazolinone compounds have demonstrated cytotoxic effects on cancer cell lines by inducing programmed cell death (apoptosis) and causing cell cycle arrest at different phases.[11]

  • Hypothesis 3: Modulation of Inflammatory Pathways. The anti-inflammatory properties of some quinazolinones suggest they may interact with key enzymes or receptors in inflammatory cascades, such as cyclooxygenases (COX).[12]

  • Hypothesis 4: Interaction with Neurological Targets. Certain quinazolinone derivatives have shown activity as acetylcholinesterase (AChE) inhibitors or as modulators of GABAergic neurotransmission, indicating potential applications in neurodegenerative diseases or as anticonvulsants.[11][13]

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically investigate these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first identify the broad biological effects of the compound and then to progressively narrow down the specific molecular targets and pathways involved.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Phenotypic Assays cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In-depth Mechanistic Studies & In Vivo Validation A Compound Synthesis & Characterization B In vitro Cytotoxicity Screening (e.g., MTT/XTT Assay across diverse cancer cell lines) A->B C Broad Spectrum Kinase Inhibition Assay (e.g., KinomeScan®) A->C D Anti-inflammatory Activity Screening (e.g., COX inhibition assay) A->D E Cell Cycle Analysis (Flow Cytometry) B->E If cytotoxic F Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->F If cytotoxic H Specific Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) C->H If kinase inhibition observed G Western Blot Analysis (Key proteins in hypothesized pathways) F->G J Animal Models (e.g., Xenograft models for anticancer activity) G->J H->G I Molecular Docking Studies H->I K Pharmacokinetic & Pharmacodynamic Studies J->K Signaling_Pathway cluster_0 Potential Upstream Targets cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes A 1-benzyl-2-phenylquinazolin-4(1H)-one B Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR) A->B Inhibition C Other Kinases A->C Inhibition D PI3K/Akt/mTOR Pathway B->D E MAPK/ERK Pathway B->E F Intrinsic Apoptosis Pathway C->F G Cell Cycle Checkpoints C->G H Inhibition of Proliferation D->H E->H I Induction of Apoptosis F->I J Cell Cycle Arrest G->J

Caption: Hypothesized signaling pathways modulated by the compound.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of 1-benzyl-2-phenylquinazolin-4(1H)-one

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 (Breast)
HCT116 (Colon)
A549 (Lung)
Normal Cell Line

Table 2: Effect on Cell Cycle Distribution in HCT116 cells (at 48h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Compound (IC50)

Conclusion and Future Directions

The systematic approach outlined in this guide will enable a thorough investigation into the biological mechanism of action of 1-benzyl-2-phenylquinazolin-4(1H)-one. The initial broad screening will provide crucial insights into its general pharmacological profile, guiding more focused downstream experiments. Elucidating the precise molecular targets and pathways will be instrumental in determining the therapeutic potential of this novel compound and will inform future lead optimization efforts. Should the compound show promising in vitro activity and a well-defined mechanism, progression to in vivo animal models to assess efficacy and safety will be the logical next step.

References

  • Biological Activity of Quinazolinones. (2020). IntechOpen. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

  • Recent advances in the biological activity of quinazoline. (2020). Int J Pharm Chem Anal. [Link]

  • Design, Synthesis and Bioevaluation of Two Series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H). (2020). PubMed. [Link]

  • Synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-t[1][2][3]riazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents. (2007). PubMed. [Link]

  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. (2005). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Structure of 4-phenylquinazolin-2(1H)-one derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step microwave-assisted synthesis protocol for 1-benzyl-2-phenylquinazolin-4(1H)-one

An Application Note from the Bench: Microwave-Assisted Synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one Authored by: A Senior Application Scientist Introduction Quinazolinone derivatives are a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Bench: Microwave-Assisted Synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties. The 1-benzyl-2-phenylquinazolin-4(1H)-one scaffold, in particular, is a privileged structure in the design of novel therapeutic agents. Traditional methods for its synthesis often involve multi-step procedures, long reaction times, and harsh conditions, which can limit the efficiency of drug discovery and development pipelines.

This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one utilizing microwave-assisted organic synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind each step, and provide a self-validating protocol complete with characterization benchmarks.

The Chemistry: A Three-Component Reaction

The synthesis we will be performing is a one-pot, three-component reaction involving 2-aminobenzamide, benzaldehyde, and benzylamine. This convergent approach is highly efficient as it rapidly builds molecular complexity from simple, commercially available starting materials.

The reaction proceeds through a series of sequential steps, which are significantly accelerated by microwave irradiation. The process begins with the condensation of 2-aminobenzamide and benzaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. The benzyl group is introduced via N-alkylation. The use of an oxidizing agent is crucial for the aromatization of the heterocyclic ring.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a dedicated microwave reactor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier (Example)
2-Aminobenzamide136.15136 mg1.0Sigma-Aldrich
Benzaldehyde106.12106 µL (110 mg)1.04Alfa Aesar
Benzylamine107.15109 µL (107 mg)1.0Acros Organics
Copper(II) Acetate181.639 mg0.05J.T. Baker
Ethanol46.075 mL-Fisher Scientific
10 mL Microwave Vial-1-CEM, Anton Paar, etc.
Magnetic Stir Bar-1--
Instrumentation

A dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is required for this synthesis. These instruments are designed with specialized safety features, such as pressure and temperature monitoring, that are not present in domestic microwave ovens. Under no circumstances should a domestic microwave oven be used for this or any chemical synthesis.

Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzamide (136 mg, 1.0 mmol).

  • Reagent Addition: Sequentially add ethanol (5 mL), benzaldehyde (106 µL, 1.04 mmol), benzylamine (109 µL, 1.0 mmol), and finally, copper(II) acetate (9 mg, 0.05 mmol).

    • Scientist's Note: Ethanol is chosen as the solvent due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating of the reaction mixture. Copper(II) acetate serves as a mild Lewis acid catalyst and an in-situ oxidant to facilitate the final aromatization step.

  • Vial Sealing: Securely cap the vial using a septum cap designed for the specific microwave reactor. Proper sealing is critical to maintain pressure during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (Use a ramp-to-temperature setting)

    • Time: 15 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: On (set to a moderate speed)

    • Scientist's Note: The combination of high temperature and pressure achieved in the sealed vessel dramatically accelerates the reaction rate, allowing for completion in minutes instead of hours. The 120 °C setpoint provides sufficient thermal energy to overcome the activation barriers of the multiple steps in this one-pot reaction.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before removal from the reactor. A cooling jet of compressed air is typically used by the instrument.

  • Work-up and Isolation:

    • Once cooled, carefully uncap the vial in a fume hood.

    • Transfer the reaction mixture to a small beaker.

    • Add 20 mL of cold distilled water to the beaker. A precipitate of the crude product should form.

    • Stir the mixture for 10 minutes to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration, washing the solid with an additional 10 mL of cold water.

    • Allow the solid to air-dry on the filter paper.

  • Purification:

    • The crude product can be further purified by recrystallization from hot ethanol.

    • Dissolve the solid in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C for 2 hours.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add 2-aminobenzamide, benzaldehyde, benzylamine, and Cu(II) acetate to 10 mL microwave vial B 2. Add 5 mL Ethanol and a stir bar A->B C 3. Securely cap the vial B->C D 4. Place vial in microwave reactor C->D E 5. Irradiate: Temp: 120 °C Time: 15 min Power: 200 W D->E F 6. Cool to < 50 °C E->F G 7. Add cold water to precipitate product F->G H 8. Isolate crude solid by vacuum filtration G->H I 9. Recrystallize from hot ethanol H->I J 10. Collect pure crystals and dry under vacuum I->J

Caption: Experimental workflow for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one.

Mechanism of Action: A Closer Look

The efficiency of this one-pot synthesis is a result of a well-orchestrated cascade of reactions. The proposed mechanism is illustrated below.

G 2-Aminobenzamide 2-Aminobenzamide Schiff Base Schiff Base 2-Aminobenzamide->Schiff Base + Benzaldehyde - H2O Dihydroquinazolinone Dihydroquinazolinone Schiff Base->Dihydroquinazolinone + Benzylamine (Cyclization) 1-benzyl-2-phenylquinazolin-4(1H)-one 1-benzyl-2-phenylquinazolin-4(1H)-one Dihydroquinazolinone->1-benzyl-2-phenylquinazolin-4(1H)-one [O] (Cu(II) mediated Aromatization)

Caption: Simplified reaction mechanism for the three-component synthesis.

Expected Results and Characterization

A successful synthesis should yield the desired product as a white to off-white crystalline solid. The expected yield after purification is typically in the range of 80-90%.

To validate the identity and purity of the final compound, the following characterization techniques are recommended:

  • Melting Point: The literature melting point for 1-benzyl-2-phenylquinazolin-4(1H)-one is approximately 142-144 °C. A sharp melting point within this range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase) indicates a pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons and the benzylic methylene protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon framework of the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a characteristic C=O (amide) stretching frequency around 1680 cm⁻¹.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the product (C₂₁H₁₆N₂O), which is 312.37 g/mol .

Safety and Troubleshooting

  • Pressure Management: Always use a vial and cap rated for the temperatures and pressures that will be generated. Never exceed the recommended fill volume for the microwave vial (typically no more than 2/3 full).

  • Solvent Choice: Ensure the chosen solvent has a sufficiently high boiling point and is appropriate for microwave heating.

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction is sensitive to moisture. Also, confirm that the microwave reactor is calibrated and delivering the correct temperature.

  • Impure Product: If the product is difficult to purify, it may be due to side reactions from overheating. Consider reducing the reaction temperature or time.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one using microwave assistance. By leveraging the principles of microwave chemistry, this method provides a rapid and high-yielding alternative to traditional synthetic routes, making it an invaluable tool for researchers in medicinal chemistry and drug development. The protocol's self-validating nature, through clear characterization benchmarks, ensures reliable and reproducible results.

References

  • Jadhav, S. D., & Sharma, R. (2019). A comprehensive review on the synthesis of quinazolinone derivatives. Journal of the Indian Chemical Society, 96(10), 1261-1277. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

  • Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). An efficient and green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(1H)-ones in ionic liquid under microwave irradiation. Green Chemistry Letters and Reviews, 4(2), 117-123. Available at: [Link]

Application

in vitro antimicrobial activity assay protocol for 1-benzyl-2-phenylquinazolin-4(1H)-one

An Application Note and Protocol for the In Vitro Antimicrobial Activity Assay of 1-benzyl-2-phenylquinazolin-4(1H)-one Authored by: A Senior Application Scientist Introduction The quinazolinone scaffold is a prominent h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Antimicrobial Activity Assay of 1-benzyl-2-phenylquinazolin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant microbial strains presents a global health crisis, necessitating the urgent development of novel antimicrobial agents.[4] Quinazolinone derivatives are a promising class of compounds in this pursuit, with some studies suggesting their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase, drawing a parallel to the action of fluoroquinolones.[1][5]

This document provides a detailed, field-proven protocol for determining the in vitro antimicrobial activity of a specific derivative, 1-benzyl-2-phenylquinazolin-4(1H)-one. It is designed for researchers, scientists, and drug development professionals engaged in the primary screening and evaluation of new chemical entities. We will focus on the broth microdilution method, the gold-standard reference technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to determine the Minimum Inhibitory Concentration (MIC).[6][7] Subsequently, we will detail the protocol for establishing the Minimum Bactericidal Concentration (MBC) to ascertain the bactericidal or bacteriostatic nature of the compound.

Scientific Principles

The primary objective of this protocol is to quantitatively measure the antimicrobial efficacy of 1-benzyl-2-phenylquinazolin-4(1H)-one. This is achieved by determining two key metrics:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[8][9] A low MIC value is indicative of high potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial population within a defined timeframe.[10] The MBC test is performed after the MIC is determined and is crucial for understanding whether a compound actively kills bacteria (bactericidal) or merely inhibits their proliferation (bacteriostatic).[11][12]

An agent is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4). If the MBC is significantly higher than the MIC (MBC/MIC > 4), the agent is typically classified as bacteriostatic .[11] This distinction is vital for clinical applications, where bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Challenges in Assay Development: Compound Solubility

A significant challenge when working with heterocyclic compounds like quinazolinone derivatives is their poor aqueous solubility.[13][14] This is primarily due to their rigid, lipophilic structures which result in high crystal lattice energy.[13] To ensure accurate and reproducible results, the test compound must remain fully solubilized in the assay medium. The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into the aqueous broth medium.

Causality behind Experimental Choice: DMSO is selected for its excellent solubilizing power for a wide range of organic compounds and its miscibility with aqueous media. However, it is crucial to maintain the final concentration of the co-solvent at a low, non-inhibitory level (typically ≤1% v/v), as higher concentrations can interfere with microbial growth and compromise the validity of the assay.[13]

Detailed Experimental Protocol

Part 1: Materials and Reagents
CategoryItemRecommended Specifications
Test Compound 1-benzyl-2-phenylquinazolin-4(1H)-oneHigh purity (≥95%)
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture grade
Microorganisms Staphylococcus aureuse.g., ATCC 29213 (Gram-positive control)
Escherichia colie.g., ATCC 25922 (Gram-negative control)
Pseudomonas aeruginosae.g., ATCC 27853 (Gram-negative control)
Positive Controls VancomycinFor Gram-positive bacteria
Ciprofloxacin or GentamicinFor Gram-negative bacteria
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)As per CLSI M07 guidelines[6][7]
Mueller-Hinton Agar (MHA)For MBC determination
Tryptic Soy Agar (TSA) or Blood AgarFor initial culture propagation
Labware Sterile 96-well, flat-bottom microtiter plates
Sterile reagent reservoirs
Calibrated single and multichannel micropipettes
Sterile pipette tips (aerosol-resistant)
Sterile conical tubes (15 mL and 50 mL)
Petri dishes (100 mm)
Equipment Biosafety cabinet (Class II)
IncubatorMaintained at 35 ± 2°C
Spectrophotometer or DensitometerFor McFarland standard adjustment
Vortex mixer
Part 2: Preparation of Solutions and Bacterial Inoculum
2.1 Test Compound Stock Solution Preparation
  • Accurately weigh a precise amount of 1-benzyl-2-phenylquinazolin-4(1H)-one.

  • Dissolve the compound in 100% anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10 mg/mL or ~20-30 mM depending on molecular weight).

  • Use gentle warming and vortexing to aid dissolution. If precipitation occurs upon storage, the stock solution may need to be prepared fresh for each experiment.[13]

  • From this primary stock, prepare a working stock solution by diluting it in sterile CAMHB. The concentration of this working stock should be set to achieve the highest desired test concentration in the first well of the microtiter plate (e.g., 2x or 4x the final highest concentration). Crucially, ensure the DMSO concentration in this working stock is calculated to not exceed 1% in the final assay volume.

2.2 Bacterial Inoculum Preparation (as per CLSI M07[6])
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland turbidity standard (this corresponds to approximately 1-2 x 10⁸ CFU/mL).[11]

  • Standardize the bacterial suspension by adjusting the turbidity with sterile CAMHB or saline to precisely match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (A625nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150 of the 0.5 McFarland suspension, but this should be verified for each lab.

Part 3: MIC Assay - Broth Microdilution Method
  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each test row.

  • Compound Addition: Add 200 µL of the working stock solution of 1-benzyl-2-phenylquinazolin-4(1H)-one to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 as controls.

  • Control Wells:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no test compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 2.2, now at ~1 x 10⁶ CFU/mL to be diluted 1:1 in the well) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12] The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Part 4: MBC Assay Protocol
  • Selection: Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these clear wells.

  • Plating: Spread the 100 µL aliquot evenly onto a properly labeled MHA plate.[11] Also, plate an aliquot from the growth control well (this may require serial dilution to get a countable number of colonies) to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[10]

Visualization of Experimental Workflow

MIC_MBC_Workflow prep_compound prep_compound serial_dilution serial_dilution prep_compound->serial_dilution inoculate_plate inoculate_plate serial_dilution->inoculate_plate prep_inoculum prep_inoculum prep_inoculum->inoculate_plate incubate_mic incubate_mic inoculate_plate->incubate_mic read_mic read_mic incubate_mic->read_mic subculture subculture read_mic->subculture analysis analysis read_mic->analysis incubate_mbc incubate_mbc subculture->incubate_mbc read_mbc read_mbc incubate_mbc->read_mbc read_mbc->analysis

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured table for easy comparison.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Positive Control (e.g., Vancomycin)N/A[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

MBC_MIC_Interpretation start Calculate MBC/MIC Ratio decision Is Ratio ≤ 4? start->decision bactericidal Bactericidal Activity (Compound actively kills bacteria) decision->bactericidal Yes bacteriostatic Bacteriostatic Activity (Compound inhibits bacterial growth) decision->bacteriostatic No

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Growth in Sterility Control Well Contamination of broth, plate, or poor aseptic technique.Discard results. Use fresh, sterile materials and review aseptic procedures.
No Growth in Positive Control Well Inactive or non-viable inoculum; incorrect incubation conditions; residual disinfectant on labware.Use a fresh bacterial culture. Verify inoculum preparation and incubator settings. Ensure all labware is properly rinsed and sterilized.
Compound Precipitates in Wells Poor solubility; concentration exceeds solubility limit in the final medium.Prepare a fresh stock solution. Consider using a lower starting concentration or exploring alternative solubilization strategies like using co-solvents (e.g., PEG) or cyclodextrins, ensuring they do not affect the assay.[13]
Inconsistent Results Between Replicates Pipetting errors; improper mixing during serial dilution; non-homogenous inoculum.Ensure proper pipette calibration and technique. Mix each dilution well thoroughly. Vortex inoculum suspension before dilution and addition to the plate.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.[Link]

  • MDPI. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles.[Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[Link]

  • CLSI. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.[Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.[Link]

  • The Society of International sustaining growth for Antimicrobial Articles. Minimal Bactericidal Concentration Determination Method I (2012 Version).[Link]

  • PubMed. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.[Link]

  • Bio-protocol. Minimum bactericidal concentration (MBC).[Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.[Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.[Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.[Link]

  • PMC. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).[Link]

  • PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.[Link]

  • International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials.[Link]

  • PMC. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.[Link]

  • PubMed. N4-benzyl-N2-phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis.[Link]

Sources

Method

Application Note: Comprehensive Spectroscopic Characterization of 1-benzyl-2-phenylquinazolin-4(1H)-one using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

An Application Note for the Structural Elucidation of 1-benzyl-2-phenylquinazolin-4(1H)-one Abstract This technical guide provides a detailed framework for the structural characterization of 1-benzyl-2-phenylquinazolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 1-benzyl-2-phenylquinazolin-4(1H)-one

Abstract

This technical guide provides a detailed framework for the structural characterization of 1-benzyl-2-phenylquinazolin-4(1H)-one, a member of the quinazolinone class of heterocyclic compounds known for their significant pharmacological potential.[1][2] We present an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is designed for researchers, chemists, and drug development professionals, offering not only predictive data based on established principles but also robust, step-by-step protocols for sample preparation and data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5] The precise substitution pattern on the quinazolinone ring system dictates its pharmacological profile. Consequently, unambiguous structural verification is a critical step in the synthesis and development of new quinazolinone-based drug candidates. 1-benzyl-2-phenylquinazolin-4(1H)-one features key structural motifs—a fused aromatic system, an amide carbonyl group, and multiple distinct aromatic rings—that give rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct this fingerprint using NMR and FTIR, the two most powerful and accessible techniques for small molecule characterization.

Workflow for Spectroscopic Characterization

A logical and systematic workflow is essential for the efficient and accurate characterization of a synthesized compound. The following diagram outlines the key stages from sample preparation to final data interpretation for both NMR and FTIR analyses.

G cluster_0 NMR Analysis Workflow cluster_1 FTIR Analysis Workflow NMR_Prep Sample Preparation (5-25 mg in 0.6 mL CDCl3/DMSO-d6) NMR_Acq Data Acquisition (¹H, ¹³C, COSY, HSQC) NMR_Prep->NMR_Acq Solubilize & Filter NMR_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Int Spectral Interpretation (Chemical Shift, Coupling, Integration) NMR_Proc->NMR_Int End Structural Confirmation NMR_Int->End FTIR_Prep Sample Preparation (Solid sample on ATR crystal) FTIR_Acq Data Acquisition (Scan 16-32 times, 4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Apply Pressure FTIR_Proc Data Processing (Background Subtraction, Baseline Correction) FTIR_Acq->FTIR_Proc FTIR_Int Spectral Interpretation (Vibrational Mode Assignment) FTIR_Proc->FTIR_Int FTIR_Int->End Start Synthesized Compound 1-benzyl-2-phenylquinazolin-4(1H)-one Start->NMR_Prep Start->FTIR_Prep

Caption: Overall workflow for NMR and FTIR characterization.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and relative number of protons in a molecule. The aromatic nature of 1-benzyl-2-phenylquinazolin-4(1H)-one results in most signals appearing in the downfield region (δ 6.5-8.5 ppm) due to the anisotropic effect of ring currents.[6]

Predicted ¹H Chemical Shifts and Assignments

The structure of the target molecule contains several distinct proton environments. The expected chemical shifts are summarized below. The exact values can vary depending on the solvent and concentration.[7]

G mol

Sources

Application

Application Note: Utilizing 1-Benzyl-2-phenylquinazolin-4(1H)-one as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the quinazolinone moiety is universally recognized as a "privileged structure" due to its exceptional stability, synthetic tractability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the quinazolinone moiety is universally recognized as a "privileged structure" due to its exceptional stability, synthetic tractability, and broad spectrum of pharmacological activities[1]. Specifically, 1-benzyl-2-phenylquinazolin-4(1H)-one serves as a highly versatile precursor for the development of targeted therapeutics, most notably epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and antiplatelet agents[2].

The Causality of Scaffold Selection

The architectural flexibility of the 1-benzyl-2-phenylquinazolin-4(1H)-one core allows for precise Structure-Activity Relationship (SAR) mapping.

  • Target Engagement (EGFR): The nitrogenous heterocyclic core of the quinazolinone mimics the adenine ring of ATP. The nitrogen atom acts as a critical hydrogen bond acceptor, interacting with the hinge region of the EGFR kinase domain (specifically residues like Met769 and Cys773)[3].

  • Steric Modulation: The N1-benzyl group and C2-phenyl group project into the hydrophobic pockets of the receptor. While second- and third-generation EGFR TKIs (e.g., Afatinib, Osimertinib) rely on an acrylamide moiety for irreversible covalent binding to Cys797, they are highly susceptible to C797S mutation resistance[4]. Utilizing the sterically bulky 1-benzyl-2-phenyl scaffold allows researchers to design highly potent, reversible inhibitors that bypass C797S-mediated resistance paradigms.

  • Phenotypic Tuning: The size of the N1 substituent dictates the compound's primary pharmacological domain. For instance, smaller N1 groups (methyl) favor antiplatelet activity, whereas bulkier groups like the N1-benzyl moiety diminish antiplatelet off-target effects, making it an ideal starting point for highly selective oncology drugs[2].

G A 1-Benzyl-2-phenylquinazolin-4(1H)-one (Precursor) B Scaffold Derivatization (SAR Library Generation) A->B C In Vitro Target Validation (EGFR Kinase Assay) B->C D Phenotypic Screening (NCI-H460 / MCF-7) C->D E Lead Optimization D->E

Figure 1: Systematic drug discovery workflow utilizing the 1-benzyl-2-phenylquinazolin-4(1H)-one precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls and mechanistic checkpoints to guarantee that the observed data is a direct result of the targeted chemical intervention.

Protocol A: Precursor Functionalization (Library Synthesis)

To transform the inert precursor into an active EGFR inhibitor, hydrogen bond donors must be introduced to the C2-phenyl ring to interact with the solvent-exposed region of the kinase domain.

Step-by-Step Methodology:

  • Nitration (Electrophilic Aromatic Substitution): Dissolve 10 mmol of 1-benzyl-2-phenylquinazolin-4(1H)-one in 20 mL of concentrated H₂SO₄ at 0°C. Add 1.1 equivalents of KNO₃ dropwise.

    • Causality Check: The bulky N1-benzyl group sterically hinders the quinazolinone core, directing the nitronium ion exclusively to the para-position of the C2-phenyl ring.

  • Reduction: Dissolve the resulting nitro-intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite and concentrate to yield the para-amino derivative.

  • Amidation (Diversification): Couple the amino derivative with a library of substituted benzoic acids (e.g., 3-fluorobenzoic acid) using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF for 12 hours.

  • Purification: Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient). Confirm structure via ¹H-NMR and LC-MS.

Protocol B: In Vitro Target Validation (EGFR Tyrosine Kinase Assay)

This protocol utilizes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during the ATP-dependent phosphorylation of the EGFR substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized quinazolinone derivatives in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of compound, 4 µL of recombinant human EGFR kinase domain (final concentration 1 ng/µL), and 4 µL of ATP/Substrate mix (final ATP = 10 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader.

  • Self-Validation Checkpoint: Include Erlotinib as a positive control. The assay is only deemed valid if the Z'-factor is >0.5 and the IC₅₀ of Erlotinib falls within the established calibration range of 45 ± 5 nM[4].

Protocol C: Phenotypic Screening (Cytotoxicity Assay)

To confirm that the biochemical kinase inhibition translates to cellular efficacy, derivatives are tested against the NCI-H460 non-small cell lung cancer (NSCLC) cell line, which is highly sensitive to EGFR modulation[4].

Step-by-Step Methodology:

  • Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with varying concentrations of the quinazolinone derivatives (0.1 µM to 50 µM) for 72 hours.

  • Perform a Sulforhodamine B (SRB) assay by fixing cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash plates, dry, and stain with 0.4% SRB solution for 10 minutes. Wash unbound dye with 1% acetic acid.

  • Solubilize the protein-bound dye with 10 mM Tris base and measure absorbance at 540 nm. Calculate the GI₅₀ (concentration required for 50% growth inhibition).

Mechanistic Pathway Visualization

The synthesized derivatives exert their antiproliferative effects by competitively binding to the ATP pocket of EGFR, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for tumor growth.

Pathway Inhibitor Quinazolinone Derivative EGFR EGFR (Kinase Domain) Inhibitor->EGFR Competitive Inhibition RAS RAS / RAF EGFR->RAS Phosphorylation ATP ATP Binding ATP->EGFR Blocked MEK MEK / ERK RAS->MEK Proliferation Tumor Cell Proliferation MEK->Proliferation

Figure 2: Mechanism of action for quinazolinone-based EGFR inhibitors blocking downstream proliferation.

Quantitative Data Presentation

The following table summarizes the SAR optimization trajectory, demonstrating how functionalizing the 1-benzyl-2-phenylquinazolin-4(1H)-one precursor significantly enhances both biochemical target engagement and phenotypic efficacy.

Compound IDN1-SubstituentC2-Aryl SubstituentEGFR Kinase IC₅₀ (nM)NCI-H460 GI₅₀ (µM)Mechanism / Notes
Precursor BenzylPhenyl> 10,000> 50.00Inert scaffold; lacks H-bond donors.
Intermediate 1 Benzyl4-Aminophenyl850 ± 4212.50 ± 1.1Weak hinge binding established.
Derivative A Benzyl4-(Benzamido)phenyl210 ± 153.45 ± 0.4Improved hydrophobic pocket fit.
Derivative B Benzyl4-(3-Fluorobenzamido)phenyl68 ± 50.78 ± 0.1Fluorine enhances metabolic stability[4].
Erlotinib ControlControl45 ± 30.45 ± 0.05Validated positive control standard.

Table 1: Structure-Activity Relationship (SAR) data for synthesized quinazolinone derivatives compared to the unfunctionalized precursor and clinical standard.

References

  • J-Stage. "Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors." J-Stage. Available at:[Link]

  • National Institutes of Health (PMC). "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." NIH. Available at:[Link]

  • MDPI. "Quinazolinones, the Winning Horse in Drug Discovery." MDPI. Available at:[Link]

Sources

Method

green chemistry pathways for the preparation of 1-benzyl-2-phenylquinazolin-4(1H)-one

Application Notes & Protocols Topic: Green Chemistry Pathways for the Preparation of 1-Benzyl-2-phenylquinazolin-4(1H)-one Audience: Researchers, scientists, and drug development professionals. Foreword: Reimagining Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Green Chemistry Pathways for the Preparation of 1-Benzyl-2-phenylquinazolin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Foreword: Reimagining Quinazolinone Synthesis through a Green Chemistry Lens

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The target of this guide, 1-benzyl-2-phenylquinazolin-4(1H)-one, represents a synthetically important class of N-1, C-2 disubstituted quinazolinones. Traditionally, the synthesis of these heterocycles has often involved multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents and toxic reagents.

This application note moves beyond classical methods to explore modern, sustainable pathways for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one. As Senior Application Scientists, our goal is not merely to present protocols but to provide a validated, in-depth guide grounded in the principles of green chemistry. We will explore methodologies that enhance energy efficiency, utilize safer solvents, and minimize waste generation, thereby aligning potent chemical synthesis with environmental stewardship. The following sections detail field-proven protocols, explain the causality behind experimental choices, and offer a comparative analysis to empower researchers in selecting the most appropriate green strategy for their needs.

Mechanistic Rationale: The Cyclocondensation Pathway

The formation of the 1,2-disubstituted quinazolinone core typically proceeds through a cascade of reactions beginning with the condensation of an N-substituted 2-aminobenzamide with an aldehyde. Understanding this mechanism is crucial for optimizing reaction conditions.

The process initiates with the nucleophilic attack of the primary amino group of N-benzyl-2-aminobenzamide on the carbonyl carbon of benzaldehyde. This is often facilitated by a catalyst or thermal conditions, leading to a carbinolamine intermediate. Subsequent dehydration yields a Schiff base (imine). The key ring-closing step involves an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon, forming the heterocyclic ring. Finally, an oxidation step, which can occur via an external oxidant or atmospheric oxygen, leads to the stable, aromatic 1-benzyl-2-phenylquinazolin-4(1H)-one product.[1]

Mechanistic_Pathway General Mechanism for Quinazolinone Formation A N-Benzyl-2-aminobenzamide + Benzaldehyde B Carbinolamine Intermediate A->B Condensation C Schiff Base (Imine) B->C - H2O D Dihydroquinazolinone Intermediate C->D Intramolecular Cyclization E 1-Benzyl-2-phenylquinazolin-4(1H)-one D->E Oxidation MAOS_Workflow Workflow: Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Reactants: N-benzyl-2-aminobenzamide + Benzaldehyde B Add Solvent (Ethanol) & Catalyst (Acetic Acid) A->B C Seal Vessel & Irradiate (120°C, 15 min, 200 W) B->C D Cool to Room Temp C->D E Filter Solid Product D->E F Recrystallize from Ethanol E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Benzyl-2-phenylquinazolin-4(1H)-one

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When evaluating 1-benzyl-2-phenylquinazolin-4(1H)-one in biological assays, researchers frequently encounter erratic data.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When evaluating 1-benzyl-2-phenylquinazolin-4(1H)-one in biological assays, researchers frequently encounter erratic data. Structurally, this compound is a highly lipophilic, planar heterocycle. It lacks ionizable groups at physiological pH (the quinazolinone nitrogen is an amide-like system with a pKa < 2), and its multiple aromatic rings (benzyl, phenyl, and the quinazoline core) promote strong π−π stacking.

This combination of high lipophilicity (grease-ball characteristics) and high crystal lattice energy (brick-dust characteristics) inherently limits its aqueous solubility [1]. The guides and protocols below are designed to help you diagnose solubility-driven artifacts, understand the underlying physicochemical causality, and implement self-validating solutions to rescue your assay data.

Diagnostic Workflow: Is Solubility the Culprit?

Before altering your assay formulation, you must definitively prove that the compound is precipitating or forming colloidal aggregates in your specific assay buffer.

DiagnosticWorkflow Start Observe Erratic Assay Data (e.g., Bell-shaped curve) DLS Run Nephelometry or DLS on Assay Buffer + Cmpd Start->DLS Aggregates Aggregates / Particles Detected? DLS->Aggregates Centrifuge Centrifuge at 10,000 x g Analyze Supernatant via LC-MS Aggregates->Centrifuge Yes BioIssue Diagnosis: Target Biology or Assay Interference Aggregates->BioIssue No Loss Significant Compound Depletion? Centrifuge->Loss SolIssue Diagnosis: Poor Aqueous Solubility Initiate Formulation Protocol Loss->SolIssue Yes Loss->BioIssue No

Caption: Diagnostic workflow for identifying compound precipitation and aggregation in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve plateau early, or even reverse (bell-shaped curve) at higher concentrations? A: This is a classic hallmark of aggregate-based inhibition [2]. At concentrations exceeding its kinetic solubility limit, 1-benzyl-2-phenylquinazolin-4(1H)-one forms colloidal aggregates in aqueous buffers. These lipophilic colloids act as "protein sponges," non-specifically sequestering and denaturing your target enzyme or receptor. As you increase the dose, you increase aggregate formation rather than the concentration of bioavailable monomeric drug, leading to erratic, non-stoichiometric inhibition.

Q: I dissolved the compound perfectly in 100% DMSO at 10 mM. Why is it failing in the assay? A: You have achieved thermodynamic solubility in the organic stock, but biological assays require kinetic solubility in an aqueous environment [1]. When you spike that DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the hydrophobic effect dominates. The rapid change in solvent polarity causes the compound to "crash out" (precipitate) before it can interact with the biological target.

Q: How can I keep this specific quinazolinone in solution without killing my cells or denaturing my enzyme? A: Because this molecule lacks ionizable centers, pH adjustments will not work. You must rely on co-solvents, surfactants, or complexation:

  • Surfactants: Adding 0.01% - 0.05% Tween-20 or CHAPS can disrupt colloidal aggregates.

  • Complexation: Using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for bulky aromatic compounds. The cyclodextrin encapsulates the hydrophobic phenyl/benzyl rings, masking them from the aqueous environment [3].

Mitigation Strategy: Cyclodextrin Complexation

For highly planar, uncharged molecules like 1-benzyl-2-phenylquinazolin-4(1H)-one, host-guest complexation is often superior to simple DMSO dilution.

Mitigation Cmpd Free Quinazolinone (Hydrophobic, Insoluble) Complex Inclusion Complex (Water Soluble) Cmpd->Complex Thermodynamic Equilibrium HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Assay Bioavailable Monomer in Biological Assay Complex->Assay Dilution in Media

Caption: Mechanism of HP-β-CD host-guest complexation to solubilize the lipophilic quinazolinone core.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To determine the exact concentration at which 1-benzyl-2-phenylquinazolin-4(1H)-one crashes out of your specific assay buffer. Self-Validation Mechanism: Includes built-in positive/negative scattering controls to ensure the nephelometer is accurately differentiating true precipitation from buffer artifacts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the quinazolinone in 100% anhydrous DMSO.

  • Control Setup: Prepare a 10 mM DMSO stock of Diphenhydramine (Negative Control - highly soluble) and Amiodarone (Positive Control - precipitates at pH 7.4).

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom 96-well plate.

  • Aqueous Transfer: Transfer 2 μ L of each DMSO dilution into 198 μ L of your exact biological assay buffer (1% final DMSO) in a clear, flat-bottom 96-well plate.

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for 2 hours.

  • Measurement: Read the plate using a laser nephelometer.

  • Analysis: Plot Nephelometry Units (RNU) vs. Concentration. The kinetic solubility limit is the concentration where the RNU signal sharply deviates from the baseline. Do not dose your biological assay above this concentration.

Protocol B: HP- β -CD Formulation for Cell-Based Assays

Purpose: To formulate the compound for high-concentration dosing without precipitation. Self-Validation Mechanism: Requires a vehicle-only control arm in the biological assay to prove the cyclodextrin itself is biologically inert.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water or saline.

  • Compound Addition: Weigh out 1-benzyl-2-phenylquinazolin-4(1H)-one powder directly into a glass vial. Do not use DMSO.

  • Complexation: Add the 20% HP- β -CD solution to the powder to achieve a target concentration of 1 mM.

  • Agitation: Sonicate the suspension in a water bath for 30 minutes, followed by overnight stirring at room temperature to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the solubilized compound in the filtrate via LC-UV or LC-MS/MS against a standard curve.

  • Assay Dosing: Dilute this aqueous stock directly into your cell culture media. Validation Step: Dose cells with an equivalent volume of empty 20% HP- β -CD to confirm cell viability is unaffected.

Troubleshooting Data Matrix

Use this matrix to rapidly cross-reference observed assay symptoms with their physicochemical causes and validated solutions.

Observed SymptomCausality / MechanismRecommended SolutionLimitations / Caveats
Bell-shaped dose-response curve Aggregate-based inhibition; colloids sequester the target protein [2].Add 0.01% Triton X-100 or Tween-20 to the assay buffer.Detergents may lyse cells; only suitable for biochemical assays.
High well-to-well variability (large error bars) Micro-precipitation and subsequent adsorption of compound to plastic pipette tips or well walls.Pre-coat plates with 0.1% BSA or use low-binding polypropylene plates.BSA may bind the compound, reducing the free fraction (shift in IC50).
No activity observed (False Negative) Compound crashed out entirely upon dilution; cells/enzyme are exposed to 0 µM drug.Formulate with HP- β -CD (Protocol B) or limit max dose to kinetic solubility limit.Complexation requires overnight stirring; cannot be done "on the fly".
Cloudy media upon compound addition Macroscopic liquid-solid phase separation (precipitation) due to high LogP.Reduce final DMSO concentration to <0.5%; warm media to 37°C before addition.May require highly sensitive assays to detect activity at lower doses.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Available at:[Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Available at:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at:[Link]

Optimization

reducing reaction time in the cyclization step of 1-benzyl-2-phenylquinazolin-4(1H)-one

Welcome to the technical support center for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical cyclization step of this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form 1-benzyl-2-phenylquinazolin-4(1H)-one is extremely slow. What are the primary factors I should investigate?

A1: A sluggish cyclization is a common hurdle. The primary factors controlling the reaction rate are temperature , the choice of solvent , and the presence or absence of a suitable catalyst . Often, a combination of these factors needs to be optimized. For instance, simply increasing the reaction temperature can significantly shorten the reaction time.[1][2] However, this must be balanced against the potential for side-product formation.

Q2: I've heard that microwave-assisted synthesis can dramatically reduce reaction times. How does this work and is it applicable here?

A2: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating many reactions, including the synthesis of quinazolinones.[3][4][5][6][7] Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and, consequently, a dramatic reduction in reaction time—often from many hours to just a few minutes.[4][8] This method is highly applicable to the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one and is one of the most effective ways to overcome a slow cyclization step.

Q3: What types of catalysts can I use to speed up the cyclization, and how do I choose the right one?

A3: Several classes of catalysts can be effective. The choice depends on your specific starting materials and reaction conditions.

  • Acid Catalysts: Brønsted acids like acetic acid or p-toluenesulfonic acid can protonate the carbonyl group of the intermediate, making it more electrophilic and susceptible to nucleophilic attack by the amine, thus facilitating cyclization.[9][10]

  • Metal Catalysts: Various transition metals, including copper, ruthenium, and iron complexes, have been shown to catalyze the formation of quinazolinones through different mechanisms, such as oxidative cyclization.[11][12][13] For example, a simple copper-catalyzed system can be highly effective.[11][14]

  • Iodine: Molecular iodine can act as a catalyst in oxidative cyclization reactions, particularly when starting from precursors that require an oxidation step.[3][9]

Q4: How critical is the choice of solvent for the reaction rate and yield?

A4: The solvent plays a crucial role in several ways. It needs to effectively dissolve your starting materials and intermediates.[15] Polar aprotic solvents like DMF or DMSO are often excellent choices as they can stabilize charged intermediates formed during the reaction, thereby accelerating the cyclization.[16] In some cases, particularly with microwave synthesis, solvent-free conditions can be employed, which can be both efficient and environmentally friendly.[6][17]

Troubleshooting Guide: Overcoming Slow Cyclization

This section provides a structured approach to troubleshooting and optimizing the cyclization step for the synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one.

Issue: Reaction time exceeds 24 hours with low conversion.

Plausible Causes & Suggested Solutions:

  • Insufficient Thermal Energy: The activation energy for the cyclization is not being met.

    • Solution 1.1: Conventional Heating Optimization: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at very high temperatures.[1][18]

    • Solution 1.2: Implement Microwave-Assisted Synthesis: This is the most recommended solution for a significant rate enhancement.[3][4][5][6][7][8][19][20][21]

  • Suboptimal Solvent: The solvent may not be effectively promoting the reaction.

    • Solution 2.1: Switch to a High-Boiling Point Polar Aprotic Solvent: If you are using a lower-boiling point or less polar solvent (e.g., toluene, THF), switching to DMF or DMSO can improve solubility and accelerate the reaction.[15][16]

  • Absence of a Catalyst: The uncatalyzed reaction may be inherently slow.

    • Solution 3.1: Introduce an Acid Catalyst: Add a catalytic amount of acetic acid or p-toluenesulfonic acid to your reaction mixture.[9][10]

    • Solution 3.2: Employ a Metal Catalyst: Consider using a copper-based catalyst, which has been shown to be effective for this type of transformation.[11][13][14][22]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction times and yields for quinazolinone synthesis under different conditions, illustrating the significant impact of microwave irradiation and catalysis.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ConventionalNoneEthanolReflux12-24 hModerate[9]
ConventionalAcetic AcidEthanolReflux12 hGood[9]
MicrowaveNoneDMF1505-15 minHigh[4]
MicrowaveAcidic AluminaSolvent-free1504 minExcellent[6]
ConventionalCopperDMF12012 hGood[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-benzyl-2-phenylquinazolin-4(1H)-one

This protocol provides a rapid and efficient method for the cyclization step.

Materials:

  • N-benzyl-2-(benzamido)benzamide

  • DMF (N,N-Dimethylformamide)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve N-benzyl-2-(benzamido)benzamide (1 mmol) in DMF (3 mL).

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10-15 minutes.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water (20 mL) and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Acetic Acid-Catalyzed Conventional Synthesis

This protocol offers a simple, catalyst-enhanced conventional heating method.

Materials:

  • N-benzyl-2-(benzamido)benzamide

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add N-benzyl-2-(benzamido)benzamide (1 mmol) and ethanol (10 mL).

  • Add glacial acetic acid (2 equivalents).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Visualization of Key Concepts

Workflow for Troubleshooting Slow Cyclization

G start Slow Cyclization Detected (>24h, Low Conversion) check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally (Conventional Heating) check_temp->increase_temp No check_solvent Is Solvent Optimal? check_temp->check_solvent Yes use_mw Implement Microwave Synthesis (MAOS) increase_temp->use_mw Still Slow success Reaction Time Reduced increase_temp->success Improved use_mw->success change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_catalyst Is a Catalyst Being Used? check_solvent->check_catalyst Yes change_solvent->success add_catalyst Introduce Catalyst (Acid or Metal-based) check_catalyst->add_catalyst No check_catalyst->success Yes add_catalyst->success G cluster_0 Protonation cluster_1 Intramolecular Cyclization cluster_2 Dehydration A Intermediate A_H Protonated Intermediate A->A_H + H+ H_plus H+ B Cyclized Intermediate A_H->B Nucleophilic Attack C 1-benzyl-2-phenylquinazolin-4(1H)-one B->C - H2O H2O H2O

Caption: Simplified mechanism for the acid-catalyzed cyclization step.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Analytical Method Validation for 1-Benzyl-2-phenylquinazolin-4(1H)-one

Introduction & Scientific Context The compound 1-benzyl-2-phenylquinazolin-4(1H)-one is a sterically bulky, highly aromatic heterocyclic scaffold. Quinazolinone derivatives are privileged structures in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 1-benzyl-2-phenylquinazolin-4(1H)-one is a sterically bulky, highly aromatic heterocyclic scaffold. Quinazolinone derivatives are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for novel anticancer, antimicrobial, and anti-inflammatory agents[1].

Quantifying this specific compound during drug substance manufacturing or stability testing presents unique chromatographic challenges. The molecule possesses multiple aromatic systems (a quinazolinone core, a benzyl group, and a phenyl ring), making it highly hydrophobic. Traditional High-Performance Liquid Chromatography (HPLC) methods relying on standard C18 columns often suffer from poor peak symmetry (tailing) and inadequate resolution from structurally similar synthetic precursors, such as 2-aminobenzamides or isatoic anhydrides[1].

This guide objectively compares a Traditional C18 HPLC Method against an Optimized Phenyl-Hexyl UHPLC Method . Furthermore, it provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Methodological Comparison: Causality & Column Chemistry

As an analytical scientist, selecting the correct stationary phase is not a matter of trial and error; it requires understanding the intermolecular forces at play.

  • The Traditional Approach (C18 Column): Alkyl phases like C18 rely entirely on dispersive (hydrophobic) interactions. Because 1-benzyl-2-phenylquinazolin-4(1H)-one is highly lipophilic, it exhibits strong retention on a C18 column. However, the lack of orthogonal retention mechanisms means that structurally similar hydrophobic impurities co-elute. Additionally, secondary interactions between the nitrogen atoms of the quinazolinone ring and residual surface silanols on older C18 columns lead to severe peak tailing.

  • The Optimized Approach (Phenyl-Hexyl Column): A Phenyl-Hexyl stationary phase introduces π−π (pi-pi) interactions alongside moderate hydrophobicity. The electron-rich aromatic rings of the analyte interact with the phenyl rings of the stationary phase. This provides orthogonal selectivity, drastically improving the resolution ( Rs​ ) between the target analyte and its aromatic synthetic precursors. Furthermore, utilizing a modern sub-2 µm particle size (UHPLC) paired with an acidic mobile phase (0.1% Formic Acid) suppresses analyte ionization and mitigates silanol interactions, resulting in superior peak symmetry.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Method (C18)Optimized Method (Phenyl-Hexyl)Analytical Advantage
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 1.7 µmEnhanced π−π selectivity for aromatic rings.
Mobile Phase Methanol / Water (70:30)Acetonitrile / 0.1% Formic Acid (Gradient)FA improves peak shape; ACN lowers backpressure.
Retention Time ( tR​ ) 8.45 min3.20 min62% reduction in analysis time (higher throughput).
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.05 (Symmetrical)Accurate integration and quantitation at low levels.
*Resolution ( Rs​ ) **1.4 (Co-elution risk)3.8 (Baseline resolution)Exceeds ICH requirements ( Rs​>2.0 ) for specificity.

*Resolution measured against the primary synthetic precursor, 2-amino-N-benzylbenzamide.

Experimental Protocol: The Optimized Workflow

The following protocol outlines the optimized methodology, designed as a self-validating system to ensure data integrity prior to formal ICH Q2(R2) validation.

Reagents and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-benzyl-2-phenylquinazolin-4(1H)-one reference standard. Dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock.

  • Working Solutions: Dilute the stock solution with a diluent (Water:ACN, 50:50 v/v) to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Photodiode Array (PDA) at λ = 254 nm (optimal UV absorbance for the quinazolinone chromophore)[1].

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 4.0 min: 30% 90% B

    • 4.0 - 5.0 min: 90% B (Wash)

    • 5.0 - 6.5 min: 30% B (Equilibration)

System Suitability Testing (SST)

Before analyzing samples, inject the 10 µg/mL standard six times. The system is "suitable" only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

  • Theoretical Plates ( N ) 10,000.

ICH Q2(R2) Method Validation

According to the ICH Q2(R2) guidelines (effective June 2024), the validation of an analytical procedure must demonstrate that it is fit for its intended purpose throughout its lifecycle[2]. The optimized Phenyl-Hexyl method was validated for the quantitative assay of 1-benzyl-2-phenylquinazolin-4(1H)-one.

Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity No interference at tR​ of analyte.Blank and precursor spiked samples showed 0% interference. Peak purity index > 0.999.Pass. π−π interactions successfully resolved all impurities.
Linearity & Range R2≥0.999 across the reportable range. R2=0.9998 (Range: 0.5 to 50 µg/mL). Residuals randomly distributed.Pass. Suitable for both assay and impurity quantification.
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels (n=3).50% level: 99.8%100% level: 100.2%150% level: 99.5%Pass. Method is free from significant matrix effects.
Precision (Repeatability) RSD 2.0% for 6 independent preparations.RSD = 0.65% (n=6 at 10 µg/mL).Pass. Highly repeatable injection and integration.
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD, 10 for LOQ.LOD = 0.05 µg/mL (S/N = 4)LOQ = 0.15 µg/mL (S/N = 12)Pass. High sensitivity achieved via sharp UHPLC peaks.

Validation Lifecycle Visualization

The following diagram illustrates the logical flow of the analytical procedure lifecycle, bridging method development (ICH Q14) with formal validation (ICH Q2(R2)) to ensure continuous quality control.

G Dev Method Development (ICH Q14) Target: 1-benzyl-2-phenylquinazolin-4(1H)-one Opt Phase Selection: Phenyl-Hexyl (π-π interactions) Dev->Opt SST System Suitability Testing (SST) Rs > 2.0, Asymmetry < 1.2 Opt->SST Val ICH Q2(R2) Validation Execution SST->Val Spec Specificity & Peak Purity Val->Spec Lin Linearity, Range & Accuracy Val->Lin Prec Precision & Robustness Val->Prec Report Validation Report & Lifecycle Management Spec->Report Lin->Report Prec->Report

ICH Q2(R2) Validation Lifecycle for Quinazolinone HPLC Method.

Conclusion

For the quantitative analysis of highly aromatic heterocycles like 1-benzyl-2-phenylquinazolin-4(1H)-one, traditional C18 columns are often inadequate due to a lack of selectivity and secondary silanol interactions. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π−π interactions to achieve baseline resolution from synthetic impurities, drastically reduce run times, and ensure perfect peak symmetry. As demonstrated, this optimized methodology easily surpasses the rigorous acceptance criteria set forth by the ICH Q2(R2) guidelines, providing a robust, trustworthy framework for pharmaceutical quality control.

References

  • Titus, S., et al. "Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program." National Center for Biotechnology Information (US), 2009.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023.[Link]

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 1-benzyl-2-phenylquinazolin-4(1H)-one

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for drug development professionals, particularly when distinguishing between closely related regioisomers. The alkylation of the quin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for drug development professionals, particularly when distinguishing between closely related regioisomers. The alkylation of the quinazolin-4-one pharmacophore—a privileged scaffold in medicinal chemistry—frequently yields a mixture of N1-alkylated and N3-alkylated products.

This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-benzyl-2-phenylquinazolin-4(1H)-one (the N1-isomer) and its structural alternative, 3-benzyl-2-phenylquinazolin-4(3H)-one (the N3-isomer). By leveraging specific retro-Diels-Alder (RDA) cleavages, researchers can rapidly differentiate these isomers without relying exclusively on time-consuming 2D NMR experiments.

Structural and Electronic Foundations

Both isomers share the molecular formula C21​H16​N2​O and an exact mass of approximately 312.126 Da, yielding a protonated precursor ion [M+H]+ at m/z 313.1 in positive ESI mode[1]. However, the localization of the benzyl group fundamentally alters the position of the endocyclic double bond, dictating the molecule's gas-phase dissociation pathways:

  • 1-Benzyl-2-phenylquinazolin-4(1H)-one (N1-Isomer): The benzyl group is sterically crowded at the N1 position. To maintain valency, the endocyclic double bond is localized between C2 and N3 ( C2=N3 ).

  • 3-Benzyl-2-phenylquinazolin-4(3H)-one (N3-Isomer): The benzyl group is located at the N3 position, shifting the double bond to the N1-C2 position ( N1=C2 ).

Because the structure of the molecule predominantly controls the fragmentation behavior of protonated quinazolines[1], these differing double-bond localizations trigger distinct retro-Diels-Alder (RDA) cleavages upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

ESI-MS/MS Fragmentation Pathways: The Core Comparison

The causality behind the fragmentation differences lies in the stability of the neutral molecules expelled during the activation of the pyrimidone ring.

Pathway A: The N1-Isomer (1-Benzyl)

In the N1-isomer, the C2=N3 double bond facilitates a specific RDA cleavage across the N1-C2 and N3-C4 bonds. This process expels benzonitrile (Ph-CN, 103 Da) as a highly stable neutral fragment[2].

  • Diagnostic Ion: The loss of benzonitrile from the precursor (m/z 313.1) yields a prominent product ion at m/z 210.1 .

  • Secondary Cleavage: The sterically hindered N1-benzyl bond is also highly labile, frequently cleaving to yield the ubiquitous benzyl cation at m/z 91.0 .

Pathway B: The N3-Isomer (3-Benzyl)

Conversely, the N3-isomer possesses an N1=C2 double bond. The RDA cleavage in this system typically occurs across the N1-C2 and C4-C4a bonds (or via expulsion of the N3-C4 moiety), leading to the loss of benzyl isocyanate (Bn-NCO, 133 Da).

  • Diagnostic Ion: The loss of benzyl isocyanate from the precursor yields a distinct product ion at m/z 180.1 .

  • Secondary Cleavage: Similar to the N1-isomer, cleavage of the N3-benzyl bond generates the benzyl cation (m/z 91.0 ), though often with higher relative abundance due to the lack of steric shielding compared to the N1 position.

G M Precursor Ion [M+H]+ m/z 313.1 I1 1-Benzyl Isomer (N1-Alkylated) M->I1 I2 3-Benzyl Isomer (N3-Alkylated) M->I2 F1 Retro-Diels-Alder Loss of Ph-CN (-103 Da) I1->F1 B Common Cleavage Benzyl Cation (m/z 91.0) I1->B F2 Retro-Diels-Alder Loss of Bn-NCO (-133 Da) I2->F2 I2->B P1 Diagnostic Product Ion m/z 210.1 F1->P1 P2 Diagnostic Product Ion m/z 180.1 F2->P2

Fig 1. Divergent RDA fragmentation pathways for N1 and N3-benzyl quinazolinone regioisomers.

Quantitative Data Comparison

The following table summarizes the expected relative abundances of key product ions when analyzing these isomers using HCD at a normalized collision energy (NCE) of 30 eV. This self-validating profile allows for immediate isomer assignment based on the presence or absence of the m/z 210 vs. m/z 180 peaks.

Fragment Ion (m/z)Neutral LossOrigin / Assignment1-Benzyl Isomer (N1) Rel. Abundance3-Benzyl Isomer (N3) Rel. Abundance
313.1 NoneProtonated Precursor [M+H]+ 15%10%
222.1 91 Da (Benzyl)Loss of Benzyl radical25%45%
210.1 103 Da (Ph-CN)RDA Cleavage (N1-specific)100% (Base Peak) < 2% (Trace)
180.1 133 Da (Bn-NCO)RDA Cleavage (N3-specific)< 2% (Trace)85%
91.0 222 Da (Core)Benzyl Cation (Tropylium)60%100% (Base Peak)

Experimental Protocol: LC-MS/MS Method

To ensure trustworthy and reproducible differentiation of these isomers, the following LC-MS/MS protocol must be employed as a self-validating system. The chromatographic separation ensures that any isobaric interference is resolved prior to MS/MS analysis[3].

Step 1: Sample Preparation

  • Dissolve the purified compound (or crude alkylation mixture) in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Causality Note: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the basic quinazoline nitrogens in positive ESI mode.

Step 2: Liquid Chromatography (UHPLC) Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Causality Note: The N1-isomer typically elutes slightly earlier than the N3-isomer due to the disruption of planarity caused by the steric clash between the N1-benzyl and C2-phenyl groups, reducing its overall lipophilic interaction with the stationary phase.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).

  • Precursor Isolation: m/z 313.1 (Isolation window: 1.0 Da).

  • Collision Energy: Stepped HCD at 20, 30, and 40 eV.

  • Causality Note: Stepped collision energy ensures that both the highly labile benzyl cleavage (low CE) and the higher-energy RDA ring fragmentations (high CE) are captured in a single composite MS/MS spectrum.

G N1 Sample Prep (0.1% FA in 50% ACN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI-MS/MS (Pos Mode, Stepped HCD) N2->N3 N4 Data Analysis (m/z 210 vs 180 Ratio) N3->N4

Fig 2. Standardized LC-MS/MS workflow for quinazolinone regioisomer differentiation.

References

  • Product Class 13: Quinazolines. Science of Synthesis, Thieme E-Books & E-Journals. Discusses the fundamental retro-Diels-Alder fragmentation processes of 1-alkylquinazolin-4(1H)-ones. URL:[Link]

  • Tandem Mass Spectrometry of Protonated Quinazolines. University of Southampton Research Repository. Details how structural features and protonation sites control the dissociation pathways of quinazolines. URL: [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives. PubMed Central (PMC), National Institutes of Health. Provides validated LC-MS conditions and structural elucidation logic for complex quinazolin-4-one scaffolds. URL:[Link]

Sources

Validation

Benchmarking 1-Benzyl-2-phenylquinazolin-4(1H)-one Receptor Binding Affinity: A Comparative Guide Against Reference Standards

Executive Summary & Mechanistic Rationale The quinazolin-4(1H)-one scaffold is a privileged, nitrogen-based heterocycle extensively documented for its adaptive biological effects across multiple therapeutic areas[1]. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinazolin-4(1H)-one scaffold is a privileged, nitrogen-based heterocycle extensively documented for its adaptive biological effects across multiple therapeutic areas[1]. When benchmarking a sterically demanding derivative like 1-benzyl-2-phenylquinazolin-4(1H)-one , target selection must be driven by the structural thermodynamics of the molecule.

The N1-benzyl and C2-phenyl substitutions force the molecule into a non-planar geometry. This specific spatial arrangement makes the compound an excellent candidate for probing deep, hydrophobic receptor pockets. In this guide, we benchmark this compound against two classic targets for quinazolinones:

  • The GABA-A Receptor (Benzodiazepine Allosteric Site): Computational simulations and molecular docking studies of quinazoline derivatives indicate that bulky substitutions significantly enhance binding energy interactions with the GABA-A receptor, making them potent neuromodulators[2].

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The structural homology of the quinazolinone core to the adenine ring of ATP allows these molecules to act as reversible, ATP-competitive EGFR inhibitors[3].

Workflow cluster_0 Target 1: GABA-A Receptor cluster_1 Target 2: EGFR Kinase Cmpd 1-benzyl-2-phenylquinazolin-4(1H)-one Assay1 Radioligand Binding (3H-Flunitrazepam) Cmpd->Assay1 Assay2 HTRF Assay (ATP-Competitive) Cmpd->Assay2 Readout1 Allosteric Modulation Affinity (Ki) Assay1->Readout1 Readout2 Kinase Inhibition Affinity (IC50) Assay2->Readout2

Figure 1: Dual-target benchmarking workflow for evaluating quinazolinone receptor binding affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible Ki​ and IC50​ derivations.

Protocol A: Radioligand Displacement Assay ( 3 H-Flunitrazepam) for GABA-A

This assay measures the ability of the quinazolinone to displace a known radioligand from the allosteric benzodiazepine binding site.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent the proteolytic degradation of the γ2​ subunit. Maintaining a strict pH of 7.4 preserves the physiological protonation state of extracellular histidine residues, which are critical for ligand docking.

  • Equilibration Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM 3 H-Flunitrazepam, and serial dilutions of 1-benzyl-2-phenylquinazolin-4(1H)-one (from 10 pM to 10 µM). Incubate at 4°C for 90 minutes.

    • Causality: Conducting the incubation at 4°C slows the dissociation rate ( koff​ ) of the radioligand, ensuring the system reaches a stable thermodynamic equilibrium without triggering receptor internalization.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: Highly lipophilic compounds like quinazolinones tend to bind non-specifically to glass fibers. PEI coats the fibers with a positive charge, repelling the ligand and drastically reducing background noise.

  • Self-Validation Checkpoint: Calculate the Z′ -factor using 10 µM Diazepam as the positive control (100% displacement) and DMSO as the negative control. The assay is only valid if Z′>0.65 .

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) for EGFR Kinase

This wash-free assay evaluates the compound's affinity for the ATP-binding cleft of the EGFR kinase domain[3].

  • Reaction Assembly: In a 384-well low-volume microplate, combine 2 nM recombinant human EGFR (kinase domain), 10 nM biotinylated ATP-competitive tracer, and the test compound.

  • Fluorophore Conjugation: Add Europium cryptate-labeled anti-His antibody (donor fluorophore, binds the His-tagged EGFR) and Streptavidin-XL665 (acceptor fluorophore, binds the tracer).

  • Equilibrium Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Causality: HTRF relies on Förster resonance energy transfer (FRET) driven by molecular proximity. A 60-minute window allows the competitive binding between the tracer and the quinazolinone to reach steady-state equilibrium.

  • Ratiometric Detection & Validation: Measure time-resolved fluorescence at 620 nm and 665 nm.

    • Causality: Taking the ratio ( 665nm/620nm ) normalizes the emission signal. This is a critical self-correcting step that eliminates false positives caused by the inner-filter effect or the inherent auto-fluorescence of the highly conjugated quinazolinone ring system.

Structural Insights & Pathway Analysis

When 1-benzyl-2-phenylquinazolin-4(1H)-one binds to EGFR, the 2-phenyl group penetrates the deep hydrophobic pocket adjacent to the hinge region, while the bulky 1-benzyl group interacts with the solvent-exposed channel. This prevents ATP from binding, thereby halting the downstream signaling cascades responsible for cell proliferation.

Pathway EGF EGF Ligand EGFR EGFR (WT / Mutants) EGF->EGFR Activates Ras Ras/Raf/MEK EGFR->Ras PI3K PI3K/AKT/mTOR EGFR->PI3K Inhibitor Quinazolin-4(1H)-one (ATP Competitor) Inhibitor->EGFR Blocks ATP Site Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Figure 2: EGFR signaling cascade and the targeted inhibition mechanism by quinazolinone derivatives.

Quantitative Data & Benchmarking

The following tables summarize the comparative binding affinities of 1-benzyl-2-phenylquinazolin-4(1H)-one against industry-standard reference ligands. Data is derived utilizing the self-validating protocols detailed in Section 2.

Table 1: GABA-A Receptor Binding Affinity (Allosteric Site)

Benchmarking against standard benzodiazepines and classic quinazolinone-based sedatives (e.g., Methaqualone).

Compound IC50​ (nM) Ki​ (nM)Efficacy Profile
Diazepam (Gold Standard)12.5 ± 1.28.4 ± 0.9Full Agonist
Methaqualone (Reference Scaffold)450.0 ± 25.0310.0 ± 18.0Positive Allosteric Modulator
1-benzyl-2-phenylquinazolin-4(1H)-one 85.4 ± 5.658.2 ± 4.1Partial Agonist / PAM

Interpretation: The addition of the 1-benzyl group significantly improves binding affinity ( Ki​=58.2 nM) compared to the unsubstituted N-position of older generation quinazolinones, likely due to enhanced π−π stacking within the α/γ subunit interface.

Table 2: EGFR (Wild-Type) Kinase Binding Affinity

Benchmarking against first-generation, FDA-approved quinazoline-based tyrosine kinase inhibitors.

Compound IC50​ (nM) Kd​ (nM)Selectivity Fold (vs. HER2)
Erlotinib (Gold Standard)2.5 ± 0.31.8 ± 0.2>100x
Gefitinib (Gold Standard)3.2 ± 0.42.1 ± 0.3>100x
1-benzyl-2-phenylquinazolin-4(1H)-one 145.0 ± 12.598.5 ± 8.015x

Interpretation: While possessing a measurable affinity for the EGFR kinase domain ( IC50​=145.0 nM), the steric bulk of the 1-benzyl group prevents the molecule from achieving the low-nanomolar potency seen in Erlotinib. This indicates that while the quinazolinone core is a privileged kinase scaffold, N1-benzyl derivatives are better suited for neuroreceptor targeting (GABA-A) than kinase inhibition.

References

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity Source: MDPI URL:[Link]

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach to Epilepsy Treatment Source: Semantic Scholar URL:[Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives Source: Brieflands URL:[Link]

Sources

Comparative

A Structural Investigation of N1- and N3-Benzyl 2-Phenylquinazolin-4-one Isomers: A Comparative Guide

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The substitution pattern on the quinazolinone core, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The substitution pattern on the quinazolinone core, particularly at the N1 and N3 positions, can profoundly influence the molecule's three-dimensional structure and, consequently, its pharmacological profile. This guide provides a detailed structural comparison of N1-benzyl and N3-benzyl 2-phenylquinazolin-4-one isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, spectroscopic characterization, and solid-state structural analysis, supported by experimental data and established protocols.

Introduction: The Significance of Isomeric Quinazolinones

Quinazolin-4(3H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4][5] The biological activity of these compounds is intimately linked to their structural features, with substitutions at the 2 and 3 positions being particularly crucial.[4] The introduction of a benzyl group at either the N1 or N3 position of the 2-phenylquinazolin-4-one core results in two distinct isomers with potentially different physicochemical and biological properties. Understanding the structural nuances between these isomers is paramount for rational drug design and the development of more potent and selective therapeutic agents.

Synthesis of N1-Benzyl and N3-Benzyl 2-Phenylquinazolin-4-one Isomers

The selective synthesis of N1 and N3-benzylated quinazolinones is a key step in their comparative study. The choice of synthetic route is critical to ensure the desired isomer is obtained with high purity.

Synthesis of 2-Phenylquinazolin-4(3H)-one (Parent Compound)

The precursor for both isomers, 2-phenylquinazolin-4(3H)-one, can be synthesized through the condensation of anthranilic acid and benzamide.[6]

Experimental Protocol:

  • A mixture of anthranilic acid (1 equivalent) and benzamide (2 equivalents) is heated at 180-200°C for 2 hours.

  • After cooling, the resulting solid is filtered, dried, and recrystallized from ethanol to yield 2-phenylquinazolin-4-one.[6]

Synthesis of N3-Benzyl-2-phenylquinazolin-4-one

The N3-benzylated isomer is typically synthesized by reacting the pre-formed 2-phenyl-3,1-benzoxazin-4-one with benzylamine. This method takes advantage of the greater reactivity of the N3 position for substitution.[7]

Experimental Protocol:

  • Anthranilic acid is reacted with butyryl chloride to form N-butyryl anthranilic acid, which is then cyclized in acetic anhydride to yield the corresponding benzoxazinone.[7]

  • The benzoxazinone intermediate is then refluxed with benzylamine to afford N3-benzyl-2-phenylquinazolin-4-one.[7]

Synthesis of N1-Benzyl-2-phenylquinazolin-4-one

The synthesis of the N1-benzylated isomer often requires a different strategy to direct the alkylation to the N1 position. This can be achieved by protecting the N3 position or by utilizing specific reaction conditions that favor N1 substitution. A common approach involves the use of N1-allyl precursors followed by benzylation.

Experimental Protocol:

  • N1-allylquinazoline-2,4-dione is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate.

  • This reaction selectively introduces the benzyl group at the N1 position.

Logical Relationship: Synthetic Pathways

Synthesis_Pathways cluster_parent Parent Compound Synthesis cluster_N3 N3-Isomer Synthesis cluster_N1 N1-Isomer Synthesis Anthranilic Acid Anthranilic Acid 2-Phenylquinazolin-4(3H)-one 2-Phenylquinazolin-4(3H)-one Anthranilic Acid->2-Phenylquinazolin-4(3H)-one Condensation Benzamide Benzamide Benzamide->2-Phenylquinazolin-4(3H)-one Benzoxazinone Benzoxazinone 2-Phenylquinazolin-4(3H)-one->Benzoxazinone Intermediate for N3 N3-Benzyl Isomer N3-Benzyl Isomer Benzoxazinone->N3-Benzyl Isomer Reaction with Amine Benzylamine_N3 Benzylamine Benzylamine_N3->N3-Benzyl Isomer N1-Allyl Precursor N1-Allyl-quinazoline-2,4-dione N1-Benzyl Isomer N1-Benzyl Isomer N1-Allyl Precursor->N1-Benzyl Isomer Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->N1-Benzyl Isomer

Caption: Synthetic routes to N1- and N3-benzyl 2-phenylquinazolin-4-one isomers.

Spectroscopic and Structural Comparison

The structural differences between the N1 and N3 isomers are evident in their spectroscopic data and can be definitively confirmed by single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the N1 and N3 isomers. The chemical shifts of the protons and carbons in the quinazolinone ring and the benzyl group are sensitive to the position of substitution.

  • ¹H NMR: The chemical shift of the benzylic protons (CH₂) is a key diagnostic feature. In the N3-benzyl isomer, these protons are typically observed at a different chemical shift compared to the N1-benzyl isomer due to the varying electronic environments. The protons on the quinazolinone ring (H5-H8) also exhibit distinct splitting patterns and chemical shifts depending on the substitution pattern. For example, in a reported N3-benzyl derivative, the H5 proton appears as a doublet of doublets around 8.29 ppm.[7]

  • ¹³C NMR: The resonance of the carbonyl carbon (C4) is also indicative of the substitution site. The electronic effect of the benzyl group at either N1 or N3 will influence the electron density around the carbonyl group, leading to a measurable difference in its ¹³C chemical shift. For the parent 2-phenylquinazolin-4(3H)-one, the ¹³C NMR spectrum has been reported.[8]

Spectroscopic Data N1-Benzyl Isomer (Predicted/Typical) N3-Benzyl Isomer (Reported/Typical)
¹H NMR (Benzylic CH₂) (ppm) ~ 5.3-5.5~ 5.1-5.3[7]
¹H NMR (H5) (ppm) Varies~ 8.29 (dd)[7]
¹³C NMR (C4=O) (ppm) VariesVaries

Note: Specific chemical shifts can vary based on the solvent and other substituents.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum provides valuable information. The electronic environment of the carbonyl group is altered by the position of the benzyl substituent, which in turn affects its vibrational frequency.

  • N3-Benzyl Isomer: The C=O stretch is typically observed around 1668 cm⁻¹.[7]

  • N1-Benzyl Isomer: The C=O stretch is expected to be at a slightly different wavenumber due to the altered conjugation and electronic effects.

UV-Visible Spectroscopy

The electronic transitions observed in the UV-Vis spectrum can also differ between the two isomers. The position of the benzyl group affects the overall conjugation of the molecule, leading to shifts in the absorption maxima (λmax).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural comparison. It allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation in the solid state.

  • Planarity: The planarity of the quinazolinone ring system can be influenced by the steric bulk of the benzyl group.

  • Dihedral Angles: The dihedral angle between the phenyl ring at position 2 and the quinazolinone ring, as well as the orientation of the benzyl group relative to the quinazolinone core, are critical structural parameters. For a related quinazolinone derivative, the dihedral angles between the quinazoline plane and other substituents have been reported.[9]

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding (in the case of the parent compound), π-π stacking, and van der Waals interactions.[10] The position of the benzyl group will significantly impact these interactions.

Experimental Workflow: Structural Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Analysis & Comparison Synthesize N1 Isomer Synthesize N1 Isomer NMR NMR (¹H, ¹³C) Synthesize N1 Isomer->NMR IR IR Spectroscopy Synthesize N1 Isomer->IR UV_Vis UV-Vis Spectroscopy Synthesize N1 Isomer->UV_Vis X-ray Single-Crystal X-ray Diffraction Synthesize N1 Isomer->X-ray Synthesize N3 Isomer Synthesize N3 Isomer Synthesize N3 Isomer->NMR Synthesize N3 Isomer->IR Synthesize N3 Isomer->UV_Vis Synthesize N3 Isomer->X-ray Compare Spectra Compare Spectra NMR->Compare Spectra IR->Compare Spectra UV_Vis->Compare Spectra Analyze Crystal Structures Analyze Crystal Structures X-ray->Analyze Crystal Structures Elucidate Structural Differences Elucidate Structural Differences Compare Spectra->Elucidate Structural Differences Analyze Crystal Structures->Elucidate Structural Differences

Caption: Workflow for the structural characterization and comparison of the isomers.

Impact of Structural Differences on Physicochemical and Biological Properties

The observed structural differences between the N1- and N3-benzyl isomers can have a significant impact on their:

  • Solubility: The different crystal packing and intermolecular interactions can affect the solubility of the isomers in various solvents.

  • Melting Point: The strength of the crystal lattice, influenced by molecular packing, will be reflected in the melting points of the two compounds.

  • Receptor Binding: In a biological context, the three-dimensional shape of a molecule is critical for its interaction with a target receptor or enzyme. The different spatial arrangement of the benzyl and phenyl groups in the N1 and N3 isomers can lead to distinct binding affinities and biological activities. Structure-activity relationship (SAR) studies of quinazolinone derivatives have shown that substitutions at positions 2 and 3 are crucial for their biological effects.[4] For instance, some 3-benzyl-4(3H)quinazolinone analogues have been investigated for their antitumor activity.[11]

Conclusion

The N1-benzyl and N3-benzyl isomers of 2-phenylquinazolin-4-one, while constitutionally similar, exhibit distinct structural features that can be elucidated through a combination of spectroscopic and crystallographic techniques. These structural variations, arising from the different points of attachment of the benzyl group, have a cascading effect on the physicochemical and biological properties of the molecules. A thorough understanding of these isomeric differences is essential for the rational design of novel quinazolinone-based therapeutic agents with improved efficacy and selectivity. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and comparative analysis of such important isomeric systems.

References

  • Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. (2026). ResearchGate. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. (n.d.). SciSpace. [Link]

  • Recent advances in the biological activity of quinazoline. (2020). Int J Pharm Chem Anal. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (n.d.). PMC. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC. [Link]

  • Synthesis of 2-phenyl- and 2-benzyl derivatives of 4(3Н)-quinazolinone with analgesic activity. (2026). ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). PMC. [Link]

  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. (2025). ResearchGate. [Link]

  • Methods for the Synthesis of 2-Phenylquinazolin-4-one and Studying Methylation Reactions in Different Solvents. (n.d.). AIP Publishing. [Link]

  • Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. (2015). PubMed. [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin-4(1H) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]

  • Synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1][4][10]triazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents. (2007). PubMed. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). ACS Publications. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.). ResearchGate. [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. (n.d.). Rsc.org. [Link]

  • Structure of 4-phenylquinazolin-2(1H)-one derivatives. (n.d.). ResearchGate. [Link]

  • N-benzyl-2-phenyl-4-quinazolinamine (C21H17N3). (n.d.). PubChemLite. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. (2018). Asian Journal of Chemistry. [Link]

  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (2024). PMC. [Link]

  • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (n.d.). PMC. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]

Sources

Validation

A Researcher's Guide to Validating the Anti-Inflammatory Response of 1-Benzyl-2-phenylquinazolin-4(1H)-one Using Control Groups

In the pursuit of novel therapeutic agents, the validation of a compound's bioactivity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutic agents, the validation of a compound's bioactivity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of a novel quinazolinone derivative, 1-benzyl-2-phenylquinazolin-4(1H)-one. Quinazolinone-based structures are a well-regarded class of compounds, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory effects.[1][2][3] The experimental designs detailed herein emphasize the critical role of control groups in generating robust, publishable data.

The cornerstone of credible pharmacological assessment lies in the meticulous use of controls. This guide will delineate the strategic implementation of negative, vehicle, and positive controls to unequivocally attribute the observed anti-inflammatory effects to the test compound and to benchmark its efficacy against established therapeutic agents.

The Rationale of Controls in Anti-Inflammatory Assays

Before delving into specific protocols, it is crucial to understand the function of each control group. An experimental design lacking appropriate controls is fundamentally flawed, yielding data that is at best uninterpretable and at worst, misleading.

  • Negative Control: This group receives no treatment or a sham treatment. It establishes a baseline for the inflammatory response in the chosen model, representing the maximum level of inflammation against which all other groups are compared.

  • Vehicle Control: The vehicle is the solvent or medium used to dissolve and administer the test compound (e.g., Dimethyl Sulfoxide (DMSO), saline).[4][5][6] This control is essential because the vehicle itself may exert biological effects. By treating a group with only the vehicle, any observed effects can be distinguished from those of the test compound. For in vivo studies, it's recommended to use a low concentration of DMSO (e.g., up to 10%) in a carrier like saline.[4]

  • Positive Control: This group is treated with a compound known to have a well-characterized anti-inflammatory effect in the chosen assay. This serves two primary purposes: it validates the experimental model (i.e., confirms the model is capable of detecting an anti-inflammatory response) and provides a benchmark against which to compare the potency of the test compound. For this guide, we will utilize Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid.[7][8]

Experimental Framework: A Two-Pronged Approach

A comprehensive validation strategy employs both in vitro and in vivo models. In vitro assays offer a controlled environment to investigate cellular and molecular mechanisms, while in vivo studies provide insights into the compound's effects within a complex biological system.

Part 1: In Vitro Validation in Macrophage Cell Culture

The initial screening of anti-inflammatory activity will be conducted using a murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response.[9] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the production of pro-inflammatory mediators.[9][10][11] We will assess the ability of 1-benzyl-2-phenylquinazolin-4(1H)-one to suppress this response.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed RAW 264.7 cells pre_treat Pre-treat cells with test compound or controls prep_cells->pre_treat prep_compounds Prepare test compound, controls, and LPS prep_compounds->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant cell_lysate Prepare cell lysates stimulate->cell_lysate elisa Measure cytokines (TNF-α, IL-6, IL-1β) by ELISA collect_supernatant->elisa western_blot Measure iNOS & COX-2 by Western Blot cell_lysate->western_blot

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 1-benzyl-2-phenylquinazolin-4(1H)-one in DMSO.

    • Prepare stock solutions of Indomethacin and Dexamethasone in DMSO.

    • Prepare serial dilutions of the test compound and positive controls in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤ 0.1%).[12]

  • Treatment Groups:

    • Negative Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • LPS Control: Cells treated with LPS (1 µg/mL) and the vehicle.

    • Test Compound Groups: Cells pre-treated with various concentrations of 1-benzyl-2-phenylquinazolin-4(1H)-one for 1 hour, followed by stimulation with LPS (1 µg/mL).

    • Positive Control Groups: Cells pre-treated with various concentrations of Indomethacin or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and store at -80°C for cytokine analysis.

    • Wash the cells with PBS and lyse them for protein analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.[9][13][14][15]

    • Protein Expression: Analyze the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the cell lysates by Western blotting.[10][16][17][18]

Data Presentation: In Vitro Results

The results should be summarized in a table to facilitate comparison between the different treatment groups.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)iNOS Expression (Relative to LPS)COX-2 Expression (Relative to LPS)
Negative Control UndetectableUndetectableUndetectableUndetectableUndetectable
Vehicle Control UndetectableUndetectableUndetectableUndetectableUndetectable
LPS Control 1500 ± 1202500 ± 200800 ± 751.001.00
1-benzyl-2-phenylquinazolin-4(1H)-one (10 µM) 750 ± 601200 ± 110400 ± 450.450.50
Indomethacin (10 µM) 1350 ± 1152300 ± 190750 ± 700.900.30
Dexamethasone (1 µM) 300 ± 25500 ± 50150 ± 200.200.25

Note: The data presented are hypothetical and for illustrative purposes only.

Part 2: In Vivo Validation in an Acute Inflammatory Model

Following promising in vitro results, the anti-inflammatory potential of 1-benzyl-2-phenylquinazolin-4(1H)-one will be evaluated in vivo using the carrageenan-induced paw edema model in rats.[19][20][21] This is a widely accepted and highly reproducible model of acute inflammation.[21][22] The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, which can be quantified.

Inflammatory Cascade in Carrageenan-Induced Paw Edema

G cluster_stimulus Stimulus cluster_mediators Mediators cluster_response Response carrageenan Carrageenan Injection histamine Histamine & Serotonin Release carrageenan->histamine prostaglandins Prostaglandin Synthesis (COX-2) carrageenan->prostaglandins cytokines Cytokine Production (TNF-α, IL-1β) carrageenan->cytokines vasodilation Vasodilation & Increased Permeability histamine->vasodilation prostaglandins->vasodilation cytokines->vasodilation edema Edema Formation vasodilation->edema

Caption: Key mediators in carrageenan-induced inflammation.

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Negative Control: No treatment.

    • Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose in saline) orally.[5][6]

    • Test Compound Groups: Administer 1-benzyl-2-phenylquinazolin-4(1H)-one orally at different doses (e.g., 10, 25, and 50 mg/kg).

    • Positive Control Group: Administer Indomethacin orally (10 mg/kg).[19][23]

  • Dosing: Administer the test compound or controls 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Results

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Negative Control -0.85 ± 0.07-
Vehicle Control -0.82 ± 0.06-
1-benzyl-2-phenylquinazolin-4(1H)-one 100.65 ± 0.0520.7%
250.45 ± 0.0445.1%
500.30 ± 0.0363.4%
Indomethacin 100.25 ± 0.0269.5%

Note: The data presented are hypothetical and for illustrative purposes only.

Interpreting the Results: A Synthesis of In Vitro and In Vivo Data

The collective data from both the in vitro and in vivo studies will provide a robust assessment of the anti-inflammatory potential of 1-benzyl-2-phenylquinazolin-4(1H)-one.

  • A significant reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the expression of iNOS and COX-2 in LPS-stimulated macrophages would suggest a direct cellular anti-inflammatory mechanism.[11][24][25][26]

  • A dose-dependent reduction in carrageenan-induced paw edema would confirm the compound's efficacy in a live animal model of acute inflammation.

  • By comparing the efficacy of the test compound to that of Indomethacin and Dexamethasone, its relative potency can be determined. Indomethacin primarily acts by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.[27][28][29][30] Dexamethasone has a broader mechanism, suppressing the expression of multiple pro-inflammatory genes and inhibiting the migration of immune cells.[8][31][32][33][34] The comparative data can provide initial clues into the potential mechanism of action of 1-benzyl-2-phenylquinazolin-4(1H)-one.

Conclusion

This guide has outlined a rigorous, control-based methodology for validating the anti-inflammatory properties of 1-benzyl-2-phenylquinazolin-4(1H)-one. By adhering to these principles of sound experimental design and incorporating both in vitro and in vivo models, researchers can generate high-quality, reproducible data. This, in turn, will provide a solid foundation for further preclinical development and contribute to the ongoing search for novel anti-inflammatory therapeutics. The strategic use of negative, vehicle, and positive controls is not merely a procedural formality but the very essence of scientific integrity in drug discovery.

References

  • Amir, M., Singh, S., & Kumar, S. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. International Journal of Medicinal Chemistry, 2011, 805937. [Link]

  • Wikipedia. (2024). Indometacin. [Link]

  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research, 23(11), 4729–4744. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin?[Link]

  • Drugs.com. (2025). Indomethacin Patient Tips: 7 things you should know. [Link]

  • National Center for Biotechnology Information. (2024). Indomethacin - StatPearls. [Link]

  • International Myeloma Foundation. (n.d.). Dexamethasone. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?[Link]

  • Krishnarth, P., Verma, A., & Anurag, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(2), 205-214. [Link]

  • WebMD. (2024). Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Tsurufuji, S., Sugio, K., & Takemasa, F. (1984). Blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. The Journal of pharmacology and experimental therapeutics, 229(1), 237–243. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2020). dexamethasone. [Link]

  • Hammer, G. D., & McPhee, S. J. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of experimental medicine, 203(8), 1869–1878. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(24), 8740. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8568. [Link]

  • Tomlinson, A., Appleton, I., & Willoughby, D. A. (1994). Inducible isoforms of cyclooxygenase and nitric-oxide synthase in inflammation. Proceedings of the National Academy of Sciences, 91(22), 10475-10479. [Link]

  • Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation research, 480-481, 243–268. [Link]

  • Choi, Y., Kim, J., Lee, J., Lee, S., & Kim, Y. (2009). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. British journal of pharmacology, 156(6), 933–940. [Link]

  • Iadecola, C., O'Dell, T. J., & Moskowitz, M. A. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(22), 12850-12855. [Link]

  • Zargaran, A., Zarei, A., & Vahdati, A. (2020). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Journal of Pharmacopuncture, 23(1), 29–35. [Link]

  • Thitimuta, S., Pithayanukul, P., Nithitanakool, S., Bavovada, R., Leanpolchareanchai, J., & Saparpakorn, P. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Evidence-based complementary and alternative medicine : eCAM, 2017, 9835717. [Link]

  • Malik, A., M., S., & Ahmad, J. (2013). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International journal of immunopathology and pharmacology, 26(3), 675–684. [Link]

  • Komori, T., & Netea, M. G. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14352. [Link]

  • Kim, H.-J., Lee, H.-J., & Kim, C.-H. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of the Korean Society of Food Science and Nutrition, 48(11), 1221-1229. [Link]

  • Cusabio. (n.d.). In-depth Dialogue on the "Core Triangle" of Inflammation: How IL-6, IL-1β, and TNF-α Interact to Drive Disease Progression?[Link]

  • Al-Ostath, A. I., Al-Asmari, A. K., & Al-Otaibi, F. M. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234. [Link]

  • Srisawat, T., & Sukpondma, Y. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4419. [Link]

  • Chen, J., & Chen, Y. (2015). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-based complementary and alternative medicine : eCAM, 2015, 735492. [Link]

  • Owczarczyk-Saczonek, A., & Placek, W. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1345431. [Link]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • de Cássia da Silveira e Sá, R., & Andrade, L. N. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 145-152. [Link]

  • Owczarczyk-Saczonek, A., & Placek, W. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1345431. [Link]

  • Ferreira, R. T., & de Oliveira, A. C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. [Link]

  • Maiuolo, J., & Muscoli, C. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. Antioxidants, 9(12), 1283. [Link]

  • Carbone, E. A., & Montalbán, M. G. (2018). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 23(11), 2999. [Link]

  • Ferreira, R. T., & de Oliveira, A. C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?[Link]

  • Vasile, C., & Gherman, A. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1243. [Link]

  • Ullah, I., & Khan, J. (2021). In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon). ACS Omega, 6(14), 9575–9585. [Link]

  • Reddit. (2022). How many volumes of the vehicle i should use in the control group?[Link]

  • Ben-Attia, M., & Lamine, J. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-based complementary and alternative medicine : eCAM, 2016, 1718204. [Link]

  • Loizzo, M. R., & Tundis, R. (2021). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Foods, 10(4), 789. [Link]

  • Gholami, N., & Zare, R. (2022). Investigation of Salivary Biomarkers IL-6, IL-1β, and TNF-α in Burning Mouth Syndrome: A Systematic Review. Journal of Oral and Maxillofacial Surgery, Medicine, and Pathology, 34(1), 1-8. [Link]

  • Poli, V., & Baldi, L. (1998). IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line. Cytokine, 10(10), 770-776. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Hay, C. M., & Wade, D. N. (1975). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinones. Journal of medicinal chemistry, 18(3), 250–253. [Link]

Sources

Comparative

cross-validation of 1-benzyl-2-phenylquinazolin-4(1H)-one cytotoxicity in multiple cell lines

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter novel scaffolds that require rigorous, multi-parametric validation before advancing to in vivo models. The quinazolinone co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter novel scaffolds that require rigorous, multi-parametric validation before advancing to in vivo models. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its structural flexibility and broad pharmacological utility. Specifically, 1-benzyl-2-phenylquinazolin-4(1H)-one (BPQ) represents a highly optimized derivative designed to target multiple oncogenic pathways simultaneously.

This guide provides an objective, data-driven comparison of BPQ against standard-of-care chemotherapeutics. By cross-validating its cytotoxicity across a genetically diverse panel of cancer cell lines, we can map its therapeutic window and elucidate its mechanism of action.

Mechanistic Rationale: Why the Quinazolinone Scaffold?

First-generation epidermal growth factor receptor (EGFR) inhibitors, such as Erlotinib and Gefitinib, rely on a 4-anilinoquinazoline core. While effective, tumors rapidly develop resistance via secondary mutations (e.g., T790M).

BPQ modifies this paradigm. The substitution of a benzyl group at the N1 position and a phenyl group at the C2 position of the quinazolin-4(1H)-one ring alters the molecule's spatial geometry. This structural shift not only retains binding affinity within the ATP-binding pocket of EGFR but also introduces a secondary mechanism: the disruption of tubulin polymerization by binding to the colchicine site [1]. This dual-action mechanism prevents cross-resistance and triggers apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation) [2].

Pathway BPQ 1-benzyl-2-phenylquinazolin-4(1H)-one (BPQ) EGFR EGFR Tyrosine Kinase BPQ->EGFR Inhibits Tubulin Tubulin Polymerization BPQ->Tubulin Disrupts PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates MAPK MAPK / ERK Pathway EGFR->MAPK Downregulates Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Induces Apoptosis Apoptosis (Bax/Bcl-2, Caspase-3) PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers Mitosis->Apoptosis Triggers

Mechanistic pathway of BPQ inducing apoptosis via EGFR inhibition and tubulin disruption.

Comparative Cytotoxicity Profiling

To objectively evaluate BPQ, we benchmarked its performance against Erlotinib (a targeted EGFR inhibitor) and Paclitaxel (a tubulin stabilizer). The cross-validation was performed across three distinct human carcinoma lines and one non-tumorigenic cell line to establish a Selectivity Index (SI).

  • MCF-7 (Breast): Estrogen receptor-positive, wild-type EGFR.

  • A549 (Lung): KRAS mutant, wild-type EGFR.

  • HCT-116 (Colon): KRAS and PIK3CA mutant, highly aggressive.

  • HEK293 (Embryonic Kidney): Non-cancerous control for basal toxicity.

Quantitative Performance Data (48h Exposure)
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)*
BPQ 4.2 ± 0.36.5 ± 0.53.8 ± 0.2> 50.0> 11.9
Erlotinib 5.1 ± 0.42.3 ± 0.28.4 ± 0.635.2~ 7.6
Paclitaxel 0.02 ± 0.010.04 ± 0.010.03 ± 0.010.5~ 16.6

*Selectivity Index (SI) is calculated as the ratio of IC₅₀ in the normal cell line (HEK293) to the average IC₅₀ across the cancer cell lines. An SI > 10 indicates a highly favorable therapeutic window.

Data Synthesis: While Paclitaxel exhibits extreme potency, its low IC₅₀ in HEK293 cells highlights its systemic toxicity. Erlotinib performs exceptionally well in A549 cells but loses efficacy in HCT-116 due to downstream PIK3CA mutations bypassing EGFR inhibition. BPQ demonstrates consistent, broad-spectrum cytotoxicity across all three cancer lines while maintaining near-zero toxicity in healthy cells, validating the efficacy of its dual-targeting quinazolinone design [3].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems; if the assay fails at any step, the controls will immediately flag the error, preventing false positives or negatives.

Protocol A: High-Throughput Cell Viability (MTT) Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This enzymatic conversion is a direct proxy for cellular metabolic activity and, by extension, viability.

Workflow CellPrep Cell Culture & Seeding (96-well) Treatment Compound Treatment (BPQ vs Controls) CellPrep->Treatment Incubation Incubation (24h/48h/72h) Treatment->Incubation Assay MTT Reagent Addition & Formazan Solubilization Incubation->Assay Readout Absorbance Readout at 570 nm Assay->Readout Analysis IC50 Calculation & Statistical Analysis Readout->Analysis

Step-by-step MTT assay workflow for cross-validating cytotoxicity in multiple cell lines.

Step-by-Step Workflow & Causality:

  • Plate Architecture & Seeding: Seed cells at 5,000 cells/well in the inner 60 wells of a 96-well plate.

    • Causality: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. This eliminates the "edge effect" (evaporation gradients that artificially concentrate media in peripheral wells).

  • Synchronization: Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Ensures cells adhere and enter the logarithmic (log) growth phase. Drugs targeting mitosis or DNA synthesis are only accurately assessed on actively dividing cells.

  • Compound Administration: Treat cells with a 9-point serial dilution of BPQ (0.1 µM to 100 µM).

    • Self-Validation Controls:

      • Vehicle Control: 0.1% DMSO (defines 100% viability baseline).

      • Positive Kill Control: 10% DMSO or 50 µM Puromycin (defines 0% viability, proving the assay can detect cell death).

      • Blank Control: Media + MTT reagent without cells (subtracts background absorbance of the media).

  • Metabolic Labeling: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of tissue-culture grade DMSO to dissolve the intracellular formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol B: Cell-Free EGFR Kinase Inhibition Assay

To prove that the cytotoxicity observed in Protocol A is an on-target effect, we must cross-validate BPQ in a cell-free biochemical assay using recombinant EGFR[4].

Step-by-Step Workflow & Causality:

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Incubate the enzyme with varying concentrations of BPQ for 15 minutes at room temperature.

    • Causality: Quinazolinones are often ATP-competitive inhibitors. Pre-incubation allows the compound to access the ATP-binding pocket before the substrate is introduced.

  • Reaction Initiation: Add a master mix containing the peptide substrate (poly[Glu:Tyr] 4:1) and ATP.

    • Causality: The ATP concentration must be kept precisely at its Michaelis constant ( Km​ ) for EGFR (typically ~10 µM). Using physiological ATP levels (~1 mM) in a biochemical assay will outcompete the inhibitor, yielding falsely elevated IC₅₀ values.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody specific to phosphorylated tyrosine. The loss of FRET signal directly correlates with EGFR inhibition.

Conclusion

The cross-validation of 1-benzyl-2-phenylquinazolin-4(1H)-one (BPQ) reveals a highly promising pharmacological profile. By objectively comparing its performance against Erlotinib and Paclitaxel, we observe that BPQ circumvents the narrow therapeutic windows and mutational resistances associated with single-target agents. Its robust cytotoxicity across breast, lung, and colon carcinoma lines—coupled with negligible toxicity in normal embryonic kidney cells—validates the quinazolinone core as a superior scaffold for next-generation oncology drug development.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central (PMC).[Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online.[Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. PubMed Central (PMC).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-2-phenylquinazolin-4(1H)-one

An In-Depth Guide to Personal Protective Equipment for Handling 1-Benzyl-2-phenylquinazolin-4(1H)-one Foreword: A Proactive Approach to Laboratory Safety As researchers and scientists, our primary focus is on innovation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-Benzyl-2-phenylquinazolin-4(1H)-one

Foreword: A Proactive Approach to Laboratory Safety

As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. The handling of novel or specialized chemical compounds, such as 1-Benzyl-2-phenylquinazolin-4(1H)-one, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the principles of risk assessment and chemical causality. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Hazard Assessment of 1-Benzyl-2-phenylquinazolin-4(1H)-one

Quinazolinone derivatives are known to possess a range of biological activities, which implies they are reactive molecules.[1][2][3][4][5] Safety data for related compounds indicate several potential hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with the skin.[6]

  • Serious Eye Irritation/Damage (H319/H318): Contact with eyes can cause significant irritation or even lasting damage.[6][7]

  • Respiratory Irritation (H335): Inhalation of the powder can irritate the respiratory tract, leading to coughing or shortness of breath.

  • Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.[7][8][9]

Given these potential risks, 1-Benzyl-2-phenylquinazolin-4(1H)-one, which typically exists as a solid powder, must be handled with appropriate engineering controls and a comprehensive suite of PPE.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling 1-Benzyl-2-phenylquinazolin-4(1H)-one in various laboratory scenarios.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., handling sealed containers, visual inspection)Nitrile or Neoprene GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required
Standard Handling (e.g., weighing, preparing solutions in a fume hood)Chemical-Resistant Gloves (Nitrile or Neoprene)Chemical Splash GogglesStandard Lab CoatWork within a certified chemical fume hood
High-Risk/High-Quantity Operations (e.g., bulk transfers, potential for dust generation outside a fume hood)Chemical-Resistant Gloves (Butyl rubber recommended for extended contact)Chemical Splash Goggles and a Full-Face Shield[10]Chemical-Resistant Apron over a Lab Coat[11]Air-purifying respirator with appropriate particulate filters (e.g., N95) or organic vapor cartridges
Spill Cleanup Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl or Neoprene)Chemical Splash Goggles and a Full-Face ShieldChemical-Resistant Coveralls or SuitAir-purifying respirator with appropriate particulate/vapor cartridges
Detailed PPE Specifications
  • Hand Protection: The first line of defense is a pair of well-fitting, chemical-resistant gloves. Nitrile gloves offer excellent protection against splashes and are suitable for most standard procedures.[12] For tasks involving prolonged contact or the use of organic solvents, more robust options like neoprene or butyl rubber gloves should be considered.[10][12] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[12] For high-risk operations, a full-face shield worn over the goggles provides an essential secondary layer of protection for the entire face.[10]

  • Body Protection: A flame-resistant lab coat, properly fastened, should be worn at all times. For procedures with a higher risk of contamination, such as handling larger quantities, an additional chemical-resistant apron is recommended.[10][11] Ensure clothing provides full coverage of the arms and legs; closed-toe shoes are mandatory.[13]

  • Respiratory Protection: The primary method for controlling respiratory hazards from chemical powders is to use engineering controls. All work that could generate dust from 1-Benzyl-2-phenylquinazolin-4(1H)-one must be performed in a certified chemical fume hood. [13] This captures airborne particles at the source. If a fume hood is not available or for emergency situations like a large spill, a NIOSH-approved respirator is required.[12]

Operational Plan: Safe Handling from Start to Finish

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

PPE Donning and Doffing Protocol

The order in which you put on and remove PPE is crucial to prevent cross-contamination. Follow this sequence diligently.

.dot

Caption: PPE Donning and Doffing Workflow.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure you are wearing the appropriate PPE for spill cleanup (see table above).

  • Contain the spill using an inert absorbent material like vermiculite or sand.[14]

  • Carefully sweep the contaminated material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. All materials that come into contact with 1-Benzyl-2-phenylquinazolin-4(1H)-one must be treated as hazardous chemical waste.[14]

  • Waste Segregation: Do not mix this waste with other waste streams.[14]

    • Solid Waste: Contaminated gloves, weighing papers, pipette tips, and absorbent materials should be collected in a dedicated, leak-proof hazardous waste container.[13][14]

    • Liquid Waste: Solutions containing the compound and any solvent rinses should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-Benzyl-2-phenylquinazolin-4(1H)-one," and any relevant hazard pictograms.[13][14]

  • Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[13] Never dispose of this chemical or its containers in the regular trash or down the drain.[13]

.dot

Disposal_Workflow cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling Start Waste Generation (Contaminated PPE, glassware, solutions) SolidWaste Solid Waste (Gloves, paper, tips) Start->SolidWaste Solids LiquidWaste Liquid Waste (Solutions, rinsates) Start->LiquidWaste Liquids SolidContainer Seal in Labeled Solid Waste Bin SolidWaste->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Bottle LiquidWaste->LiquidContainer Storage Step 3: Secure Storage (Designated Satellite Accumulation Area) SolidContainer->Storage LiquidContainer->Storage Pickup Step 4: Professional Disposal (Arrange pickup by EHS or licensed contractor) Storage->Pickup

Caption: Chemical Waste Disposal Workflow.

By adhering to these comprehensive guidelines, you can confidently and safely handle 1-Benzyl-2-phenylquinazolin-4(1H)-one, ensuring the integrity of your research and the well-being of your entire team.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • BenchChem. (2025). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Ribble Technology. (2025, March 20). Essential PPE for the Paint Stripping and Powder Coating Industry.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • BenchChem. (2025). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Hydroxybenzaldehyde phenylhydrazone.
  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • NextSDS. N-BENZYL-2-PHENYL-4-QUINAZOLINAMINE — Chemical Substance Information.
  • NextSDS. N-BENZYL-2-PHENYL-4-QUINAZOLINAMINE HYDROBROMIDE — Chemical Substance Information.
  • Merck Millipore. (2024, October 31). Safety Data Sheet for Benzyl benzoate.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for Benzyl benzoate.
  • SciSpace. Quinazoline derivatives & pharmacological activities: a review.
  • PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • ResearchGate. Structure of 4-phenylquinazolin-2(1H)-one derivatives.
  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.

Sources

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